molecular formula C8H13BrO2 B6262267 ethyl 1-(bromomethyl)cyclobutane-1-carboxylate CAS No. 1823369-78-3

ethyl 1-(bromomethyl)cyclobutane-1-carboxylate

Cat. No.: B6262267
CAS No.: 1823369-78-3
M. Wt: 221.09 g/mol
InChI Key: CSEMXWCKZJYMAN-UHFFFAOYSA-N
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Description

Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C8H13BrO2 It is a brominated ester derivative of cyclobutane, characterized by a bromomethyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate can be synthesized through the bromination of ethyl cyclobutanecarboxylate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 1-(bromomethyl)cyclobutane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The compound can interact with molecular targets such as enzymes and receptors, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Ethyl cyclobutanecarboxylate: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    Cyclobutanecarboxylic acid: Contains a carboxyl group instead of an ester, leading to different reactivity and applications.

    Bicyclo[1.1.0]butane derivatives: Highly strained compounds with unique reactivity profiles

Uniqueness: Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in synthetic applications. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

CAS No.

1823369-78-3

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

ethyl 1-(bromomethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H13BrO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-6H2,1H3

InChI Key

CSEMXWCKZJYMAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1)CBr

Purity

95

Origin of Product

United States

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